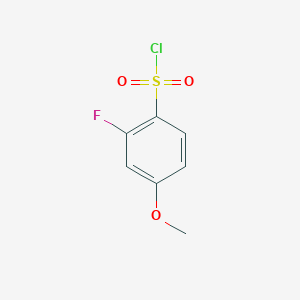

2-Fluoro-4-methoxybenzenesulfonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-methoxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFO3S/c1-12-5-2-3-7(6(9)4-5)13(8,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFWTYPSGDVPOPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)S(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016516-68-9 | |

| Record name | 2-fluoro-4-methoxybenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-4-methoxybenzenesulfonyl Chloride

Abstract: This technical guide provides a comprehensive overview of 2-Fluoro-4-methoxybenzenesulfonyl chloride (CAS No. 1016516-68-9), a key building block for researchers, medicinal chemists, and professionals in drug development. The document delves into its physicochemical properties, spectroscopic profile, plausible synthetic routes, core reactivity, and applications. Detailed experimental protocols, safety and handling procedures, and mechanistic insights are provided to empower scientists in leveraging this versatile reagent for the synthesis of novel sulfonamide derivatives and other complex molecules.

Section 1: Core Characteristics and Specifications

This compound is a substituted aromatic sulfonyl chloride, a class of compounds highly valued in organic synthesis for their ability to introduce the sulfonyl functional group. Its unique substitution pattern—an ortho-fluoro group and a para-methoxy group—provides a nuanced electronic profile that influences its reactivity and makes it a valuable tool for fine-tuning the properties of target molecules in pharmaceutical and agrochemical research.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1016516-68-9 | [2] |

| Molecular Formula | C₇H₆ClFO₃S | [2] |

| Molecular Weight | 224.63 g/mol | [2] |

| Synonyms | 2-Fluoro-4-methoxybenzene-1-sulfonyl chloride | [2] |

| Appearance | Solid | [2] |

| Typical Purity | ≥97% | [2][3] |

| Storage Conditions | Inert atmosphere, 2-8°C | [4] |

| InChI Key | PFWTYPSGDVPOPQ-UHFFFAOYSA-N | [2] |

Section 2: Spectroscopic and Analytical Profile

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons, influenced by the fluorine, methoxy, and sulfonyl chloride groups. A singlet corresponding to the three methoxy protons (O-CH₃) would appear around 3.8-4.0 ppm. The aromatic protons will appear as complex multiplets due to H-H and H-F coupling.

-

¹³C NMR: The carbon NMR will display seven unique signals. The carbon attached to the fluorine atom will show a large one-bond C-F coupling constant. The methoxy carbon will resonate around 55-60 ppm.

-

Infrared (IR) Spectroscopy: As a sulfonyl chloride, the IR spectrum will be dominated by strong, characteristic absorption bands for the S=O symmetric and asymmetric stretches, typically found in the regions of 1160-1204 cm⁻¹ and 1370-1410 cm⁻¹, respectively.[5]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom (³⁵Cl/³⁷Cl isotopes).[5]

Section 3: Synthesis and Manufacturing Insights

Commercially, substituted sulfonyl chlorides are often prepared via chlorosulfonation of the corresponding aromatic precursor or through diazotization of an aniline derivative followed by a Sandmeyer-type reaction. For this compound, a plausible and scalable synthetic approach begins with the readily available starting material, 3-fluoroanisole.

The key transformation is an electrophilic aromatic substitution, specifically chlorosulfonation. This reaction introduces the -SO₂Cl group onto the aromatic ring. The directing effects of the existing substituents are critical. The methoxy group is a strong ortho-, para-director, while the fluorine atom is a weak ortho-, para-director. The sulfonation will preferentially occur at the position para to the methoxy group and ortho to the fluorine, which is sterically accessible and electronically activated, leading to the desired product.

Caption: Proposed synthetic workflow for this compound.

Section 4: Core Reactivity and Mechanistic Considerations

The synthetic utility of this compound stems from the reactivity of the sulfonyl chloride group (-SO₂Cl). The sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it an excellent target for nucleophiles.

The most common and important reaction is the formation of sulfonamides via reaction with primary or secondary amines.[6][7] This reaction is fundamental in medicinal chemistry as the sulfonamide linkage is a key structural motif in a vast number of therapeutic agents.[6][8][9]

The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom, followed by the elimination of hydrogen chloride (HCl). A non-nucleophilic base, such as triethylamine or pyridine, is typically added to neutralize the HCl byproduct, driving the reaction to completion.

Caption: General mechanism for sulfonamide formation from a sulfonyl chloride.

The electronic nature of the aromatic ring modulates the reactivity of the sulfonyl chloride. The ortho-fluoro group is electron-withdrawing via induction, which increases the electrophilicity of the sulfur atom, potentially accelerating the rate of nucleophilic attack. Conversely, the para-methoxy group is electron-donating through resonance, which could slightly decrease the electrophilicity. This balanced electronic profile makes the reagent reactive yet typically stable and selective.

Section 5: Applications in Drug Discovery and Agrochemicals

The primary application of this compound is as a chemical intermediate for introducing the 2-fluoro-4-methoxyphenylsulfonyl moiety into target molecules.[1] This is particularly relevant in:

-

Pharmaceutical Synthesis: The sulfonamide group is a bioisostere of amides and esters but possesses greater stability and different hydrogen bonding capabilities. It is present in antibiotics, diuretics, anticonvulsants, and anti-inflammatory drugs.[6] Using this specific reagent allows for the creation of sulfonamide derivatives with a unique substitution pattern, enabling medicinal chemists to explore new chemical space and optimize properties like potency, selectivity, and pharmacokinetics. The fluorine atom, in particular, is often incorporated into drug candidates to enhance metabolic stability or binding affinity.[10]

-

Agrochemical Development: Similar to pharmaceuticals, many modern herbicides and pesticides contain sulfonamide structures. This reagent can be used to synthesize novel active ingredients for crop protection products.[1]

-

Coupling Reactions: It is broadly employed in coupling reactions to attach the sulfonyl group to complex molecules, which can enhance their biological activity or modify their physical properties.[1]

Section 6: Experimental Protocols

The following protocol provides a representative, field-proven methodology for the synthesis of a model sulfonamide using this compound.

Objective: Synthesis of N-Benzyl-2-fluoro-4-methoxybenzenesulfonamide.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.05 eq)

-

Triethylamine (Et₃N) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Caption: Step-by-step workflow for a typical sulfonamide synthesis protocol.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM). The concentration is typically around 0.1-0.5 M.

-

Addition of Reagents: Cool the solution to 0 °C using an ice-water bath. Add benzylamine (1.05 eq) dropwise via syringe, followed by the dropwise addition of triethylamine (1.5 eq).

-

Causality Insight: Adding the reagents at 0 °C helps to control any potential exotherm. The slight excess of the amine ensures full consumption of the limiting sulfonyl chloride. Triethylamine is a non-nucleophilic base chosen to scavenge the HCl produced without competing in the primary reaction.[11]

-

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours or until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Aqueous Workup: Quench the reaction by adding 1M HCl solution. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

-

Causality Insight: The HCl wash removes the excess triethylamine (as its hydrochloride salt) and any unreacted benzylamine.

-

-

Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and then with brine.

-

Causality Insight: The bicarbonate wash removes any residual acidic impurities. The brine wash helps to remove bulk water from the organic layer before the drying step.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to afford the pure N-Benzyl-2-fluoro-4-methoxybenzenesulfonamide.

-

Characterization: Confirm the structure and purity of the final product using NMR, MS, and IR spectroscopy.

Section 7: Safety, Handling, and Storage

This compound is a corrosive and moisture-sensitive compound that requires careful handling in a controlled laboratory environment.

-

GHS Classification: Skin Corrosion/Irritation Category 1B; Serious Eye Damage/Eye Irritation Category 1.[12]

-

Signal Word: Danger

-

Hazard Statements: H314 - Causes severe skin burns and eye damage.[12]

-

Precautionary Measures:

-

Prevention: Do not breathe dust/fume/mist. Wash hands and exposed skin thoroughly after handling. Wear protective gloves, protective clothing, eye protection, and face protection.[12][13]

-

Response: In case of contact with skin or eyes, rinse immediately and cautiously with plenty of water for several minutes.[12] Remove contaminated clothing. Immediately call a POISON CENTER or doctor.[12]

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. The compound is moisture-sensitive and may react with water to release corrosive HCl gas. Handle under an inert atmosphere where possible.

-

Storage: Store locked up in a dry, cool, and well-ventilated place.[12] Keep the container tightly closed under an inert atmosphere. Recommended storage temperature is 2-8°C.

-

Section 8: References

- This compound. CymitQuimica. --INVALID-LINK--

- This compound. Chemsrc.com. --INVALID-LINK--

- This compound | 1016516-68-9. Sigma-Aldrich. --INVALID-LINK--

- This compound. MySkinRecipes. --INVALID-LINK--

- This compound | 1016516-68-9. Sigma-Aldrich. --INVALID-LINK--

- CAS#:518070-29-6 | 2-fluoro-4-methylbenzenesulfonyl chloride. Chemsrc. --INVALID-LINK--

- This compound CAS#: 1016516-68-9. ChemicalBook. --INVALID-LINK--

- 2-Fluoro-4-methoxybenzyl Chloride: Your Premier Chemical Intermediate Supplier. NINGBO INNO PHARMCHEM CO.,LTD.. --INVALID-LINK--

- SAFETY DATA SHEET - 3-Fluoro-4-methoxybenzenesulfonyl chloride. Fisher Scientific. --INVALID-LINK--

- Fundamental Studies on 2,4,6- Trichlorophenyl Sulfonate Esters. UCL Discovery. --INVALID-LINK--

- SAFETY DATA SHEET - 5-Fluoro-2-methoxybenzenesulfonyl chloride. Thermo Fisher Scientific. --INVALID-LINK--

- SAFETY DATA SHEET - 4-Methoxybenzenesulfonyl chloride. Thermo Fisher Scientific. --INVALID-LINK--

- SAFETY DATA SHEET - 4-Methoxybenzenesulfonyl chloride. Fisher Scientific. --INVALID-LINK--

- SAFETY DATA SHEET - Chlorhexidine digluconate solution. Sigma-Aldrich. --INVALID-LINK--

- 1016516-68-9|this compound. BLD Pharm. --INVALID-LINK--

- Safety Data Sheet. ChemScene. --INVALID-LINK--

- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. --INVALID-LINK--

- An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH. --INVALID-LINK--

- A simple and efficient microwave-assisted synthesis of sulfonamides under solvent and catalyst-free conditions. Royal Society of Chemistry. --INVALID-LINK--

- IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. --INVALID-LINK--

- Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. --INVALID-LINK--

- The Synthesis of Functionalised Sulfonamides. UCL Discovery. --INVALID-LINK--

- 4-Cyano-2-methoxybenzenesulfonyl Chloride. UCL Discovery. --INVALID-LINK--

- Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. --INVALID-LINK--

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 4. This compound CAS#: 1016516-68-9 [chemicalbook.com]

- 5. acdlabs.com [acdlabs.com]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. d-nb.info [d-nb.info]

- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 10. chemrxiv.org [chemrxiv.org]

- 11. mdpi.com [mdpi.com]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to 2-Fluoro-4-methoxybenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Fluoro-4-methoxybenzenesulfonyl chloride, a key reagent in synthetic chemistry. We will delve into its fundamental properties, applications, and safety protocols, offering insights grounded in established scientific principles.

Section 1: Core Molecular Attributes

This compound is a substituted aromatic sulfonyl chloride. The strategic placement of the fluoro and methoxy groups on the benzene ring significantly influences its reactivity and utility in organic synthesis.

Molecular Formula and Weight

The chemical formula for this compound is C₇H₆ClFO₃S.[1] Its molecular weight is approximately 224.64 g/mol .[2][3] This value is crucial for stoichiometric calculations in reaction planning.

Chemical Structure

The structure of this compound is characterized by a benzene ring substituted with a sulfonyl chloride group (-SO₂Cl), a fluorine atom at the 2-position, and a methoxy group (-OCH₃) at the 4-position.

Caption: Molecular Structure of this compound.

Section 2: Physicochemical Properties

Understanding the physical and chemical properties of a reagent is paramount for its effective use and safe handling in a laboratory setting.

| Property | Value | Source |

| Appearance | Solid | [1] |

| Purity | Typically ≥97% | [1][4] |

| Storage | Inert atmosphere, 2-8°C | [2][5] |

| Synonyms | 2-Fluoro-4-methoxybenzene-1-sulfonyl chloride | [1] |

| CAS Number | 1016516-68-9 | [1][2][4] |

Section 3: Applications in Synthesis

This compound serves as a valuable intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries.[6] Its primary role is in the introduction of the 2-fluoro-4-methoxyphenylsulfonyl moiety into a target molecule.

Synthesis of Sulfonamides

A cornerstone application of this reagent is in the preparation of sulfonamides. The reaction of this compound with primary or secondary amines, typically in the presence of a base, yields the corresponding sulfonamide. This functional group is a key component in many drug candidates.[7]

Experimental Protocol: General Sulfonamide Synthesis

-

Dissolution: Dissolve the amine substrate in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to the solution.

-

Reagent Addition: Slowly add a solution of this compound in the same solvent to the reaction mixture at a controlled temperature (often 0°C to room temperature).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction with water or a mild aqueous acid. Extract the product with an organic solvent.

-

Purification: Purify the crude product by column chromatography, recrystallization, or other appropriate techniques.

Caption: General workflow for sulfonamide synthesis.

Section 4: Safety and Handling

As with any reactive chemical, proper safety precautions are essential when handling this compound.

Hazard Identification

This compound is classified as a corrosive substance.[5] It can cause severe skin burns and eye damage.[8][9][10] It is also moisture-sensitive and may react with water to liberate toxic gas.[8]

Hazard Statements:

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[9][10]

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[8][9]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place under an inert atmosphere.[2][5][8] Refrigeration is recommended.[8]

-

In case of contact:

-

Eyes: Rinse immediately with plenty of water for at least 15 minutes and seek immediate medical attention.[8][9]

-

Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[8][9]

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8][9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[8][9]

-

Section 5: Conclusion

This compound is a versatile and important reagent in modern organic synthesis. Its unique substitution pattern allows for the creation of complex molecules with potential applications in drug discovery and materials science. A thorough understanding of its properties and adherence to strict safety protocols are crucial for its successful and safe utilization in the laboratory.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 1016516-68-9|this compound|BLD Pharm [bldpharm.com]

- 3. This compound CAS#: 1016516-68-9 [m.chemicalbook.com]

- 4. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 5. This compound | 1016516-68-9 [sigmaaldrich.com]

- 6. This compound [myskinrecipes.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to 2-Fluoro-4-methoxybenzenesulfonyl Chloride: Structure, Synthesis, and Characterization

Introduction

2-Fluoro-4-methoxybenzenesulfonyl chloride (CAS No: 1016516-68-9) is a substituted aromatic sulfonyl chloride that serves as a critical building block in modern organic synthesis.[1][2] Its strategic placement of a fluorine atom, a methoxy group, and a reactive sulfonyl chloride moiety on a benzene ring makes it a valuable intermediate for introducing these features into more complex molecules. In the fields of drug discovery and agrochemical development, the incorporation of a fluorinated sulfonamide group can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, thereby enhancing its therapeutic or biological activity.[3]

This guide provides a comprehensive technical overview of this compound, designed for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of facts to explain the causality behind synthetic choices and analytical interpretations, providing field-proven insights into its synthesis, structural confirmation, and safe handling.

Physicochemical and Structural Properties

The unique reactivity and utility of this compound stem directly from its structure. The electron-withdrawing nature of the sulfonyl chloride and fluorine groups, combined with the electron-donating effect of the para-methoxy group, creates a distinct electronic profile on the aromatic ring that influences its reactivity.

| Property | Value | Source(s) |

| CAS Number | 1016516-68-9 | [1][2][4] |

| Molecular Formula | C₇H₆ClFO₃S | [2] |

| Molecular Weight | 224.64 g/mol | |

| Appearance | Solid | [2] |

| Purity | Typically ≥97% | [2] |

| Synonym | 2-Fluoro-4-methoxybenzene-1-sulfonyl chloride | [2] |

| Storage | Inert atmosphere, 2-8°C, moisture sensitive | |

| InChI Key | PFWTYPSGDVPOPQ-UHFFFAOYSA-N | [2] |

Structure:

Synthesis and Mechanism

The most direct and industrially relevant method for synthesizing aryl sulfonyl chlorides is the electrophilic aromatic substitution of a corresponding arene with chlorosulfonic acid. For this compound, the logical precursor is 3-fluoroanisole.

Causality of Experimental Design: The reaction is conducted at low temperatures (0–5 °C) because chlorosulfonic acid is a highly reactive and aggressive reagent. Low temperatures help to control the reaction rate, prevent excessive side product formation (such as disulfonation or decomposition), and ensure regioselective substitution. The sulfonyl group is directed ortho to the fluorine and para to the strongly activating methoxy group, resulting in the desired product. The workup procedure involves quenching the reaction on ice to safely decompose excess chlorosulfonic acid and precipitate the less water-soluble product.

Experimental Protocol: Synthesis from 3-Fluoroanisole

This protocol is based on established procedures for analogous compounds.[5]

-

Preparation: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-fluoroanisole (1.0 eq). Dissolve it in a suitable anhydrous solvent like chloroform or dichloromethane.

-

Cooling: Cool the solution to 0 °C in an ice-salt bath.

-

Reagent Addition: Slowly add chlorosulfonic acid (approx. 3.0 eq) dropwise via the dropping funnel over 30-45 minutes. It is critical to maintain the internal temperature below 5 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC or GC-MS.

-

Quenching: In a separate beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).

-

Washing & Drying: Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution, and finally with brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

-

Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound, which can be used as is or purified further by recrystallization if necessary.

Synthesis Workflow Diagram

Caption: Reaction workflow for the synthesis of this compound.

Structural Elucidation and Characterization

Definitive structural confirmation is paramount. A combination of spectroscopic methods provides a self-validating system to verify the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise substitution pattern. The combination of ¹H, ¹³C, and ¹⁹F NMR provides unambiguous evidence.

-

¹H NMR: The aromatic region will display three distinct signals corresponding to the three protons on the ring. The proton ortho to the fluorine and sulfonyl chloride group will be the most downfield. Coupling between the protons and with the fluorine atom will result in characteristic splitting patterns (doublet of doublets, etc.). The methoxy group will appear as a sharp singlet around 3.9-4.1 ppm.[6]

-

¹³C NMR: The spectrum will show 7 distinct carbon signals. The carbon atom directly bonded to the fluorine will exhibit a large one-bond coupling constant (¹JCF) and will be significantly shifted downfield. The other aromatic carbons will show smaller C-F couplings.

-

¹⁹F NMR: A single resonance will be observed, and its chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.

Table: Predicted NMR Data (in CDCl₃)

| Nucleus | Predicted Shift (δ, ppm) | Predicted Multiplicity & Coupling (J, Hz) | Assignment |

| ¹H | ~8.0 | dd | H-6 (ortho to -SO₂Cl) |

| ~7.2 | d | H-3 (ortho to -F) | |

| ~7.0 | dd | H-5 (meta to -SO₂Cl) | |

| ~4.0 | s | -OCH₃ | |

| ¹³C | ~165 (¹JCF ≈ 255 Hz) | d | C-2 (C-F) |

| ~160 | s | C-4 (C-O) | |

| ~135 | d | C-6 | |

| ~130 | s | C-1 (C-S) | |

| ~118 | d | C-5 | |

| ~105 (²JCF ≈ 25 Hz) | d | C-3 | |

| ~57 | s | -OCH₃ |

Note: These are predicted values based on analogous structures and may vary slightly.[6][7][8]

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for confirming the presence of key functional groups.

Table: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 1385–1370 | Asymmetric Stretch | S=O |

| 1190–1175 | Symmetric Stretch | S=O |

| 1250–1200 | C-F Stretch | Aryl-Fluoride |

| 1280–1230 | Asymmetric Stretch | Aryl-O-C |

| 1050–1000 | Symmetric Stretch | Aryl-O-C |

| 3100–3000 | C-H Stretch | Aromatic |

| 2950–2850 | C-H Stretch | -OCH₃ |

Reference ranges are based on established spectroscopic data for sulfonyl chlorides.[9][10][11]

Mass Spectrometry (MS)

MS confirms the molecular weight and provides structural information through fragmentation patterns.

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum will show a molecular ion peak. A crucial diagnostic feature is the isotopic pattern for the chlorine atom: two peaks at M⁺ and M+2 in an approximate 3:1 ratio, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.

-

Key Fragments: Common fragmentation pathways include the loss of the chlorine radical (·Cl) to give [M-35]⁺ and the loss of the entire sulfonyl chloride group.

Characterization Logic Flow

Caption: Logical workflow for the structural confirmation of the target compound.

Applications in Sulfonamide Synthesis

The primary utility of this compound is as an electrophile for the synthesis of sulfonamides. It reacts readily with primary and secondary amines under basic conditions to form a stable S-N bond, a cornerstone reaction in medicinal chemistry.[12]

General Protocol: Sulfonamide Formation

-

Setup: Dissolve the amine (1.0 eq) in a suitable solvent (e.g., dichloromethane, THF, or pyridine) in a round-bottom flask under a nitrogen atmosphere.

-

Base: Add a base (1.1-1.5 eq), such as triethylamine or pyridine, to act as a proton scavenger.

-

Addition: Cool the mixture to 0 °C and add a solution of this compound (1.0-1.1 eq) in the same solvent dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Workup: Quench the reaction with water or dilute acid (e.g., 1M HCl) and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude sulfonamide can be purified by column chromatography or recrystallization.

Reaction Diagram: Sulfonamide Synthesis

Caption: General reaction scheme for the synthesis of sulfonamides.

Safety and Handling

This compound is a corrosive chemical and requires careful handling to ensure personnel safety.

-

Hazard Classification: Corrosive (GHS05), Hazard Statement H314: Causes severe skin burns and eye damage.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. A face shield is recommended when handling larger quantities.[13][14]

-

Handling: Conduct all operations in a well-ventilated chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[13] The compound is moisture-sensitive; exposure to water or moist air will cause it to hydrolyze to the corresponding sulfonic acid and hydrochloric acid, creating a corrosive environment.[15]

-

Spills: In case of a spill, absorb with an inert, dry material (e.g., sand or vermiculite) and place in a sealed container for disposal. Do not use combustible materials like paper towels to clean up large spills.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and water.[14] Storage under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C is recommended for long-term stability.

Conclusion

This compound is a highly valuable and versatile reagent for chemical synthesis. Its preparation via chlorosulfonation of 3-fluoroanisole is a scalable and efficient process. The structural identity of the compound can be unequivocally confirmed through a combination of NMR, IR, and MS techniques, which together provide a robust, self-validating analytical package. Its primary application as a precursor to novel sulfonamides solidifies its importance for professionals in the pharmaceutical and agrochemical industries. Proper adherence to safety and handling protocols is essential when working with this corrosive and reactive compound.

References

- 1. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound [myskinrecipes.com]

- 4. 1016516-68-9|this compound|BLD Pharm [bldpharm.com]

- 5. 3-BROMO-4-METHOXY-BENZENESULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 7. rsc.org [rsc.org]

- 8. 4-Fluorobenzenesulfonyl chloride(349-88-2) 1H NMR spectrum [chemicalbook.com]

- 9. Benzenesulfonyl chloride, 4-methoxy- [webbook.nist.gov]

- 10. acdlabs.com [acdlabs.com]

- 11. spectrabase.com [spectrabase.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. chemicalbook.com [chemicalbook.com]

- 14. nj.gov [nj.gov]

- 15. ICSC 0198 - SULPHURYL CHLORIDE [chemicalsafety.ilo.org]

An In-depth Technical Guide to 2-Fluoro-4-methoxybenzene-1-sulfonyl chloride: Synthesis, Applications, and Experimental Protocols

Introduction: A Versatile Building Block in Modern Drug Discovery

2-Fluoro-4-methoxybenzene-1-sulfonyl chloride, and its primary synonym 2-Fluoro-4-methoxybenzenesulfonyl chloride , is a key electrophilic reagent in the synthesis of complex organic molecules.[1][2] Its strategic importance, particularly for researchers, scientists, and drug development professionals, lies in its utility as a precursor to a wide array of sulfonamides. The sulfonamide functional group is a cornerstone in medicinal chemistry, renowned for its presence in numerous therapeutic agents, including antibacterial drugs and kinase inhibitors.[3][4]

The unique substitution pattern of this compound—a fluorine atom ortho to the sulfonyl chloride group and a methoxy group in the para position—offers distinct advantages in molecular design. The fluorine atom can modulate the physicochemical properties of the final compound, such as pKa and lipophilicity, and can also serve as a handle for further synthetic transformations. The methoxy group, an electron-donating group, influences the reactivity of the sulfonyl chloride and can participate in crucial binding interactions with biological targets. This guide provides an in-depth exploration of the synthesis, characterization, and application of this versatile building block, complete with detailed experimental protocols.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of 2-Fluoro-4-methoxybenzene-1-sulfonyl chloride is fundamental to its effective application. The table below summarizes its key identifiers and properties.

| Property | Value | Reference(s) |

| Synonym | This compound | [1] |

| CAS Number | 1016516-68-9 | [2] |

| Molecular Formula | C₇H₆ClFO₃S | [1] |

| Molecular Weight | 224.63 g/mol | [1] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥97% | [1] |

| Storage Conditions | Inert atmosphere, 2-8°C | [2] |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals for the three aromatic protons, influenced by the fluorine and methoxy substituents, as well as a singlet for the methoxy protons.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the seven carbon atoms, with the carbon atoms attached to fluorine and the sulfonyl chloride group showing distinct chemical shifts and coupling constants.

-

IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the S=O stretching of the sulfonyl chloride group (typically in the regions of 1375-1400 cm⁻¹ and 1180-1190 cm⁻¹).

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic isotopic patterns for chlorine and sulfur.

Synthesis of 2-Fluoro-4-methoxybenzene-1-sulfonyl chloride: A Mechanistic Approach and Experimental Protocol

The most common and industrially scalable method for the synthesis of aryl sulfonyl chlorides is the direct chlorosulfonation of the corresponding aromatic precursor. In the case of 2-Fluoro-4-methoxybenzene-1-sulfonyl chloride, the starting material is 3-fluoroanisole.

Reaction Mechanism: Electrophilic Aromatic Substitution

The chlorosulfonation of 3-fluoroanisole proceeds via an electrophilic aromatic substitution (EAS) mechanism. The key steps are outlined below:

-

Generation of the Electrophile: Chlorosulfonic acid (ClSO₃H) acts as both the solvent and the sulfonating agent. It auto-ionizes to generate the highly electrophilic sulfur trioxide (SO₃) or a related electrophilic species.

-

Electrophilic Attack: The electron-rich aromatic ring of 3-fluoroanisole attacks the electrophilic sulfur atom. The methoxy group is a strongly activating, ortho-, para-directing group, while the fluorine atom is a deactivating but also ortho-, para-directing group. The major product is formed by substitution at the position para to the methoxy group and ortho to the fluorine, which is sterically accessible and electronically favored.

-

Rearomatization: The resulting intermediate, a resonance-stabilized carbocation (sigma complex), loses a proton to restore the aromaticity of the ring, yielding the corresponding sulfonic acid.

-

Conversion to Sulfonyl Chloride: In the presence of excess chlorosulfonic acid or a chlorinating agent like thionyl chloride, the sulfonic acid is converted to the final product, 2-Fluoro-4-methoxybenzene-1-sulfonyl chloride.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 1016516-68-9 [sigmaaldrich.cn]

- 3. This compound [myskinrecipes.com]

- 4. Synthesis of functionalised sulfonamides - UCL Discovery [discovery.ucl.ac.uk]

- 5. 4-Methoxybenzenesulfonyl chloride | C7H7ClO3S | CID 7401 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 2-Fluoro-4-methoxybenzenesulfonyl Chloride in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Fluoro-4-methoxybenzenesulfonyl chloride (CAS No. 1016516-68-9), a key reagent in modern organic synthesis and drug discovery. Due to the limited availability of public solubility data for this specific compound, this document establishes a predictive solubility framework based on its molecular structure and the fundamental principles of solvent-solute interactions. Crucially, this guide furnishes detailed, field-proven experimental protocols to enable researchers, scientists, and drug development professionals to determine both qualitative and quantitative solubility in a variety of organic solvents. By synthesizing predictive insights with actionable methodologies, this paper serves as an essential resource for optimizing reaction conditions, purification processes, and formulation development involving this versatile sulfonyl chloride.

Introduction and Physicochemical Profile

This compound is a substituted aromatic sulfonyl chloride of increasing importance in the synthesis of complex organic molecules, particularly sulfonamide-based pharmaceutical agents.[1] Its utility as a synthetic building block is fundamentally governed by its solubility in organic solvents, a critical parameter that dictates reaction kinetics, scalability, and purification efficiency.

The molecular structure, featuring a polar sulfonyl chloride group (-SO₂Cl), a methoxy group (-OCH₃), and a fluorine atom (-F) on a benzene ring, imparts a distinct polarity profile that dictates its interactions with various solvents. Understanding this profile is the cornerstone of effective solvent selection.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1016516-68-9 | [2] |

| Molecular Formula | C₇H₆ClFO₃S | [3] |

| Molecular Weight | 224.63 g/mol | [3] |

| Physical Form | Solid | [3] |

| Purity | Typically ≥97% | [3] |

| Storage Conditions | Inert atmosphere, 2-8°C | [4] |

Predicted Solubility Profile: A Chemist's Rationale

The principle of "like dissolves like" is the guiding tenet for predicting solubility.[5] The structure of this compound suggests a moderate to high polarity. The sulfonyl chloride and methoxy groups are polar and can participate in dipole-dipole interactions. The benzene ring provides a nonpolar character, while the electronegative fluorine atom further influences the molecule's electronic distribution.

Based on this structure, a predictive solubility profile can be hypothesized. It is crucial to recognize that sulfonyl chlorides are reactive towards protic solvents.[6] Therefore, while they may dissolve, they are also likely to undergo solvolysis, particularly with heating or extended contact time.

Table 2: Predicted Qualitative Solubility in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale and Reactivity Considerations |

| Aprotic Polar | Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetone | High | The high polarity of these solvents should effectively solvate the polar functional groups of the solute. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High to Medium | These solvents possess moderate polarity and are generally unreactive, making them excellent choices for reactions. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether, 1,4-Dioxane | Medium | Ethers are moderately polar and should offer reasonable solubility. They are generally unreactive. |

| Esters | Ethyl acetate | Medium | Offers a balance of polarity suitable for dissolving the compound without significant reactivity. |

| Aromatic Hydrocarbons | Toluene, Benzene | Low to Medium | The interaction will primarily be with the benzene ring of the solute. Solubility is expected to be limited. |

| Aliphatic Hydrocarbons | Hexanes, Heptane | Low / Insoluble | These nonpolar solvents are unlikely to effectively solvate the polar functional groups of the molecule. |

| Protic Solvents | Methanol, Ethanol, Water | Reactive | While likely soluble in alcohols due to polarity, the sulfonyl chloride group will react to form the corresponding sulfonate ester or sulfonic acid (with water).[6][7] These solvents should be avoided unless solvolysis is the intended reaction. |

Experimental Protocols for Solubility Determination

The following protocols provide systematic approaches for validating the predicted solubility and establishing precise quantitative data. All experiments should be conducted in a well-ventilated fume hood, wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9]

Workflow for Solubility Determination

The logical progression from a rapid initial screen to a precise quantitative measurement is essential for efficient solvent selection.

Caption: Logical workflow for solubility assessment.

Part A: Qualitative Solubility Assessment

This rapid method provides a preliminary screening of suitable solvents.

Methodology:

-

Add approximately 20 mg of this compound to a dry glass vial.

-

Add 1 mL of the selected anhydrous solvent to the vial.

-

Agitate the mixture vigorously using a vortex mixer for 1-2 minutes at a controlled ambient temperature (e.g., 25°C).

-

Visually inspect the solution against a dark background.

-

Record the observation as "Soluble" (clear solution), "Partially Soluble" (some solid dissolves, but undissolved particles remain), or "Insoluble" (solid does not appear to dissolve).[10]

-

Repeat for each solvent to be tested.

Part B: Quantitative Solubility Determination (Equilibrium Shake-Flask Method)

The gravimetric shake-flask method is a robust technique for determining thermodynamic equilibrium solubility.[11][12]

Methodology:

-

Preparation: Add an excess amount of this compound (e.g., 100-200 mg) to a sealable glass vial containing a known volume (e.g., 5 mL) of the selected anhydrous solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vial tightly to prevent solvent evaporation. Place the vial in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure the system reaches equilibrium.[13]

-

Separation: Allow the vial to stand undisturbed at the equilibrium temperature for at least one hour to let the excess solid settle. Carefully draw the supernatant (the clear, saturated solution) using a syringe and pass it through a chemically inert syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed, dry collection vial. This step removes any undissolved micro-particles.

-

Quantification (Gravimetric): a. Weigh the collection vial containing the filtered saturated solution to determine the mass of the solution. b. Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the solute. c. Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature. d. Weigh the vial containing the dry solid residue.

-

Calculation:

-

Mass of Solute: (Final weight of vial + residue) - (Initial weight of empty vial)

-

Mass of Solvent: (Weight of vial + solution) - (Final weight of vial + residue)

-

Solubility (g / 100 g solvent): (Mass of Solute / Mass of Solvent) x 100

-

Solubility (mg / mL): (Mass of Solute in mg) / (Volume of filtrate in mL, if measured)

-

Data Presentation and Interpretation

Systematic recording of experimental data is crucial for comparison and analysis.

Table 3: Experimental Solubility Data for this compound

| Solvent | Qualitative Result (at 25°C) | Quantitative Solubility (mg/mL at 25°C) | Notes / Observations |

| e.g., Dichloromethane | |||

| e.g., Acetonitrile | |||

| e.g., Toluene | |||

| e.g., Ethyl Acetate | |||

| e.g., Tetrahydrofuran | |||

| e.g., Heptane |

Safety, Handling, and Waste Disposal

This compound and related sulfonyl chlorides are corrosive and lachrymatory substances that react with moisture.[8][10]

-

Handling: Always handle the compound in a chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Handle under an inert atmosphere (e.g., nitrogen or argon) where possible to prevent hydrolysis from atmospheric moisture.[8]

-

Spills: In case of a spill, do not use water. Absorb the spill with an inert, non-combustible material such as sand or vermiculite. Collect the material into a sealed, labeled container for hazardous waste disposal.[2]

-

Waste Disposal: Unused material and contaminated absorbents must be treated as hazardous waste. Small quantities of waste can be neutralized by slow addition to a stirred, cold basic solution, such as 5% sodium bicarbonate. This is an exothermic reaction that will release fumes; perform this quenching procedure in a fume hood.[6] The neutralized solution can then be disposed of in accordance with local regulations.

Conclusion

While specific published solubility data for this compound is scarce, a reliable predictive framework can be established based on its molecular structure. This guide posits that the compound will exhibit high solubility in polar aprotic and chlorinated solvents, moderate solubility in ethers and esters, and low solubility in hydrocarbon solvents. Crucially, it is reactive with protic solvents. The detailed qualitative and quantitative (shake-flask) protocols provided herein empower researchers to experimentally verify these predictions and generate precise solubility data. This information is invaluable for the rational design of synthetic routes, optimization of reaction conditions, and development of robust purification and formulation strategies, thereby accelerating research and development in the chemical and pharmaceutical sciences.

References

- 1. Selecting a Solvent [wiredchemist.com]

- 2. nj.gov [nj.gov]

- 3. thecalculatedchemist.com [thecalculatedchemist.com]

- 4. bioassaysys.com [bioassaysys.com]

- 5. caymanchem.com [caymanchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. csub.edu [csub.edu]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. scielo.br [scielo.br]

An In-depth Technical Guide to the Stability and Storage of 2-Fluoro-4-methoxybenzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-methoxybenzenesulfonyl chloride is a key intermediate in the synthesis of a variety of organic compounds, particularly in the development of pharmaceuticals and agrochemicals.[1] Its utility lies in the reactive sulfonyl chloride moiety, which allows for the facile introduction of the 2-fluoro-4-methoxyphenylsulfonyl group into target molecules. However, this reactivity also makes the compound susceptible to degradation, necessitating a thorough understanding of its stability and the implementation of appropriate storage and handling procedures. This guide provides a comprehensive overview of the factors influencing the stability of this compound, along with detailed protocols for its storage, handling, and stability assessment.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₆ClFO₃S | [2][3] |

| Molecular Weight | 224.64 g/mol | [3] |

| Appearance | Solid, semi-solid, or liquid lump | [3] |

| Purity | Typically >97% | [2] |

| Storage Temperature | 2-8°C under an inert atmosphere | [3] |

Core Principles of Stability

The stability of this compound is primarily dictated by the electrophilicity of the sulfur atom in the sulfonyl chloride group. The presence of electron-withdrawing fluorine and the electron-donating methoxy group on the benzene ring modulates this reactivity. The primary degradation pathway of concern is hydrolysis.

Hydrolysis: The Primary Degradation Pathway

Like most sulfonyl chlorides, this compound is susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid and hydrochloric acid.[4] This reaction is generally proposed to proceed via a nucleophilic substitution (SN2) mechanism at the sulfur atom.

The rate of hydrolysis is influenced by several factors:

-

Water Content: The presence of moisture is the most critical factor initiating degradation.

-

Temperature: Higher temperatures accelerate the rate of hydrolysis.

-

pH: The hydrolysis of aromatic sulfonyl chlorides is known to be pH-dependent, with the reaction being accelerated in alkaline conditions.[5]

The electron-withdrawing fluorine atom on the benzene ring is expected to increase the electrophilicity of the sulfonyl sulfur, potentially increasing its susceptibility to nucleophilic attack by water. Conversely, the electron-donating methoxy group may slightly mitigate this effect.

Recommended Storage and Handling Protocols

To ensure the long-term integrity of this compound, strict adherence to proper storage and handling protocols is essential.

Optimal Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | To minimize the rate of potential degradation reactions. |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | To exclude moisture and oxygen, preventing hydrolysis and potential oxidative degradation. |

| Container | Tightly sealed, opaque container | To prevent moisture ingress and protect from light, which can sometimes promote degradation. |

| Location | Dry, well-ventilated area | To minimize exposure to ambient moisture. |

Handling Procedures

-

Inert Atmosphere: Always handle the compound under an inert atmosphere (e.g., in a glove box or using a Schlenk line) to prevent exposure to moisture and air.

-

Dry Glassware and Solvents: Use oven-dried glassware and anhydrous solvents to prevent hydrolysis during experimental setup.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat. This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[3][6]

-

Avoid Incompatibilities: Keep the compound away from water, bases (including amines), strong oxidizing agents, and alcohols.[7]

Experimental Workflow for Stability Assessment

A crucial aspect of working with this compound is the ability to assess its stability over time and under various conditions. The following workflow outlines a systematic approach to stability testing.

Caption: Experimental workflow for assessing the stability of this compound.

Protocol 1: Accelerated Stability Study

Accelerated stability testing exposes the compound to elevated stress conditions to predict its long-term stability.[8][9]

Objective: To evaluate the stability of this compound under accelerated thermal and humidity conditions.

Materials:

-

This compound

-

Vials with inert-lined caps

-

Stability chambers (e.g., 40°C/75% RH)

-

HPLC-UV system

-

NMR spectrometer

-

LC-MS system

Procedure:

-

Sample Preparation: Under an inert atmosphere, accurately weigh and dispense the compound into several vials.

-

Initial Analysis (T=0): Analyze a sample immediately for initial purity and characterization using HPLC-UV, NMR, and LC-MS.

-

Stress Conditions: Place the vials in a stability chamber at a specified accelerated condition (e.g., 40°C/75% relative humidity).

-

Time Points: Pull samples at predetermined time points (e.g., 1, 2, 4, and 8 weeks).

-

Analysis: At each time point, analyze the samples using the same analytical methods as the initial analysis.

-

Data Evaluation: Compare the purity and degradation profiles at each time point to the initial data to determine the rate and extent of degradation.

Protocol 2: Analytical Method for Purity and Degradation Assessment by HPLC-UV

Objective: To quantify the purity of this compound and monitor the formation of its primary degradation product, 2-fluoro-4-methoxybenzenesulfonic acid.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (or other suitable buffer)

Chromatographic Conditions (Example):

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient to separate the sulfonyl chloride from its more polar sulfonic acid degradation product (e.g., start with a higher percentage of A and gradually increase B).

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: Determined by UV scan of the analyte (typically in the range of 230-280 nm).

-

Injection Volume: 10 µL

Procedure:

-

Standard Preparation: Prepare a stock solution of a reference standard of this compound in a suitable anhydrous solvent (e.g., acetonitrile).

-

Sample Preparation: Accurately weigh and dissolve the sample to be tested in the same solvent.

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Quantification: Calculate the purity of the sample by comparing the peak area of the main component to the total peak area (area percent method) or by using a calibration curve generated from the reference standard.

Mechanistic Insights into Degradation

The primary degradation pathway for this compound is hydrolysis. The generally accepted mechanism for the hydrolysis of benzenesulfonyl chlorides is an SN2-type reaction.[5]

Caption: Proposed SN2 mechanism for the hydrolysis of this compound.

Conclusion

This compound is a valuable but moisture-sensitive reagent. Its stability is paramount for the success of synthetic endeavors and the quality of downstream products. By understanding the principles of its degradation, particularly hydrolysis, and by implementing the rigorous storage, handling, and analytical protocols outlined in this guide, researchers can ensure the integrity of this important chemical intermediate. The provided experimental workflows for stability assessment offer a practical framework for generating crucial data to support research and development activities.

References

- 1. rsc.org [rsc.org]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 1016516-68-9 [sigmaaldrich.com]

- 4. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 5. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 6. fishersci.com [fishersci.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. biopharminternational.com [biopharminternational.com]

- 9. Accelerated Stability Tests of Biocidals [saniterlab.com]

A Technical Guide to 2-Fluoro-4-methoxybenzenesulfonyl Chloride: A Key Intermediate in Modern Synthesis

Executive Summary

In the landscape of modern drug discovery and agrochemical development, the strategic selection of molecular building blocks is paramount to achieving desired biological activity, metabolic stability, and pharmacokinetic profiles. 2-Fluoro-4-methoxybenzenesulfonyl chloride has emerged as a pivotal synthesis intermediate, valued for the unique combination of reactivity and modulatory effects imparted by its substituent pattern. The highly electrophilic sulfonyl chloride group serves as a robust handle for coupling with a vast array of nucleophiles, most notably for the formation of sulfonamides—a privileged scaffold in medicinal chemistry.[1][2] The strategic placement of an ortho-fluoro and a para-methoxy group provides medicinal chemists with fine control over the physicochemical properties of the final molecule. This guide offers an in-depth exploration of the core applications, reaction mechanisms, and practical methodologies associated with this compound, providing researchers and drug development professionals with the technical insights required for its effective utilization.

Part 1: Profile of a Versatile Building Block

Chemical Structure and Physicochemical Properties

This compound is a solid organic compound whose utility is derived from its distinct trifunctionalized benzene ring. Each component—the sulfonyl chloride, the fluorine atom, and the methoxy group—plays a crucial role in its synthetic applications.

| Property | Value | Source |

| CAS Number | 1016516-68-9 | [3] |

| Molecular Formula | C₇H₆ClFO₃S | [3][4] |

| Molecular Weight | 224.64 g/mol | [1][4] |

| Appearance | Solid | [4] |

| Purity | Typically ≥97% | [4][5] |

| Synonyms | 2-Fluoro-4-methoxybenzene-1-sulfonyl chloride | [3][6] |

The Strategic Importance of the Substituent Pattern

The efficacy of this intermediate stems from the synergistic effects of its functional groups:

-

The Sulfonyl Chloride (-SO₂Cl) Group: This is the primary reactive center of the molecule. The sulfur atom is highly electrophilic, making it an excellent target for nucleophilic attack by amines, alcohols, and other nucleophiles. This reactivity is the foundation for its use in coupling reactions to build more complex molecules.[2]

-

The ortho-Fluoro (-F) Group: The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry.[7][8] An ortho-fluoro substituent can profoundly influence a molecule's properties by:

-

Modulating Acidity (pKa): The electron-withdrawing nature of fluorine can lower the pKa of adjacent functionalities, such as the N-H bond in a resulting sulfonamide, which can be critical for target binding.

-

Enhancing Metabolic Stability: Fluorine can block sites of oxidative metabolism, increasing the half-life of a drug.

-

Improving Binding Interactions: Fluorine can participate in favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, with biological targets.[7]

-

-

The para-Methoxy (-OCH₃) Group: The methoxy group, positioned para to the sulfonyl chloride, also plays a key role.[9] It is an electron-donating group, which can modulate the electronic properties of the aromatic ring and influence the reactivity of the sulfonyl chloride. Furthermore, it can serve as a hydrogen bond acceptor in ligand-receptor interactions and provides a potential site for metabolic demethylation, which can be a consideration in prodrug design.[9]

Part 2: Core Application: Synthesis of Biologically Active Sulfonamides

The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide range of therapeutics, including antibacterial agents, diuretics, and anticancer drugs.[1][2][10] The synthesis of sulfonamides via the reaction of a sulfonyl chloride with a primary or secondary amine is the most common and efficient method for creating this critical linkage.[2]

Mechanism of Sulfonylation

The formation of a sulfonamide from this compound is a classic nucleophilic substitution reaction. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride ion, which is an excellent leaving group. A non-nucleophilic base is typically added to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.

Caption: General workflow for sulfonamide synthesis.

Detailed Experimental Protocol: Conventional Synthesis

This protocol describes a standard, reliable method for synthesizing N-substituted sulfonamides using this compound under conventional heating.

Materials:

-

Primary or Secondary Amine (1.0 eq)

-

This compound (1.05 eq)

-

Anhydrous Pyridine or Triethylamine (1.5 - 2.0 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary or secondary amine (1.0 eq) and dissolve it in anhydrous DCM.

-

Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.

-

Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the main reaction mixture at 0 °C over 15-20 minutes.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 6-18 hours. The progress should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Workup: Upon completion, dilute the reaction mixture with additional DCM. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure sulfonamide.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: this compound is sensitive to moisture and will readily hydrolyze to the corresponding sulfonic acid. Therefore, anhydrous solvents and an inert atmosphere are crucial for high yields.

-

Temperature Control: The initial addition at 0 °C helps to control the exothermicity of the reaction and minimize potential side reactions.

-

Base Selection: A non-nucleophilic base like pyridine or triethylamine is used to scavenge the HCl produced without competing with the primary/secondary amine as a nucleophile.

-

Aqueous Workup: The series of washes effectively removes the excess base (HCl wash), unreacted sulfonyl chloride (hydrolyzed by NaHCO₃), and other water-soluble impurities.

Part 3: Advanced & Emerging Synthetic Applications

While sulfonamide formation is its primary use, the reactivity of this compound allows for other valuable transformations.

Synthesis of Sulfonate Esters

Reacting this compound with an alcohol in the presence of a base yields a sulfonate ester. These esters are excellent leaving groups in nucleophilic substitution and elimination reactions. In medicinal chemistry, they can also function as prodrugs, which are cleaved in vivo to release an active alcohol-containing pharmaceutical.

Potential Gateway to Cross-Coupling Reactions

Aryl sulfonyl chlorides can serve as precursors to other functional groups that are amenable to transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[11][12] For instance, a sulfonyl chloride can be converted to a sulfonyl fluoride. Aryl sulfonyl fluorides have been shown to act as effective electrophiles in desulfonative Suzuki-Miyaura cross-coupling reactions, providing a pathway to form C-C bonds.[13] This expands the utility of this compound beyond simple nucleophilic substitution, positioning it as a precursor for constructing complex biaryl structures.[11][14]

Caption: Synthetic pathways from the core intermediate.

Part 4: Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of this compound is essential for laboratory safety.

Hazard Profile

This compound is classified as corrosive and can cause severe skin burns and eye damage.[15][16][17] It is also moisture-sensitive and may liberate toxic gas upon contact with water.[15][17]

| Hazard Statement | Code | Description |

| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage.[15][18] |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[18] |

| Aquatic Hazard (Acute) | H402 | Harmful to aquatic life.[18] |

Recommended Procedures

-

Handling: Always handle in a well-ventilated area, preferably within a chemical fume hood.[16] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[17] Avoid breathing dust or vapors.[16]

-

First Aid:

-

Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[15][19]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[15][16]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical assistance.[15][18]

-

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[15][19] It is often recommended to store in a corrosives area and under refrigeration to maintain long-term stability.[15][17]

Part 5: Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for molecular design. Its pre-installed fluoro and methoxy groups offer a streamlined approach to embedding desirable physicochemical properties into target molecules, while the highly reactive sulfonyl chloride handle provides a reliable method for constructing key chemical bonds. Its primary role as a precursor to a diverse range of biologically active sulfonamides solidifies its importance in both pharmaceutical and agrochemical research. By understanding the underlying reaction mechanisms, adhering to optimized protocols, and observing strict safety measures, researchers can fully leverage the synthetic potential of this valuable intermediate to accelerate the development of next-generation chemical entities.

Part 6: References

-

MySkinRecipes. (n.d.). This compound. Retrieved from MySkinRecipes.

-

Thermo Fisher Scientific. (2025, September 15). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--

-

Fisher Scientific. (2025, December 25). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--

-

Thermo Fisher Scientific. (2025, September 16). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--

-

TCI Chemicals. (2023, March 5). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--

-

Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Fluoro-4-methoxybenzyl Chloride: Your Premier Chemical Intermediate Supplier. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD.

-

Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from --INVALID-LINK--

-

CymitQuimica. (n.d.). This compound. Retrieved from --INVALID-LINK--

-

Wiley-VCH. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from --INVALID-LINK--

-

National Institutes of Health. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from --INVALID-LINK--

-

PrepChem.com. (n.d.). Synthesis of 4-methoxybenzenesulfonyl chloride. Retrieved from --INVALID-LINK--

-

Chemsrc.com. (2025, February 5). This compound. Retrieved from --INVALID-LINK--

-

BLD Pharm. (n.d.). 1016516-68-9|this compound. Retrieved from --INVALID-LINK--

-

National Institutes of Health. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. Retrieved from --INVALID-LINK--

-

ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from --INVALID-LINK--

-

American Chemical Society. (n.d.). Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd. Retrieved from https://pubs.acs.org/

-

OUCI. (n.d.). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. Retrieved from --INVALID-LINK--

-

Benchchem. (n.d.). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. Retrieved from --INVALID-LINK--

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Fluoro-5-Methoxybenzaldehyde in Modern Drug Discovery. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD.

-

Sunway Pharm Ltd. (n.d.). This compound - CAS:1016516-68-9. Retrieved from --INVALID-LINK--

-

Sigma-Aldrich. (n.d.). This compound | 1016516-68-9. Retrieved from --INVALID-LINK--

-

MySkinRecipes. (n.d.). 2-Fluoro-4-methoxybenzoyl chloride. Retrieved from MySkinRecipes.

-

ResearchGate. (2014, August 6). Fries Rearrangement: Scalable Synthesis of Key Fluoro Building Blocks 3-Fluoro-4-methoxybenzoyl Chloride (IV) and 1,2-Diethoxy-3-fluorobenzene (V). Retrieved from --INVALID-LINK--

-

UCL Discovery. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from --INVALID-LINK--

-

PubMed. (2021, November 22). Desulfonative Suzuki-Miyaura Coupling of Sulfonyl Fluorides. Retrieved from --INVALID-LINK--

-

Drug Hunter. (2024, September 16). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved from --INVALID-LINK--

-

PubMed. (2022, November 18). Suzuki-Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts. Retrieved from --INVALID-LINK--

-

PubChem. (n.d.). 4-Fluoro-3-methoxybenzenesulfonyl chloride. Retrieved from --INVALID-LINK--

-

YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from --INVALID-LINK--

-

MDPI. (n.d.). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides. Retrieved from --INVALID-LINK--

-

TCI AMERICA. (n.d.). 2-Fluoro-4-methoxyphenol | 167683-93-4. Retrieved from --INVALID-LINK--

References

- 1. This compound [myskinrecipes.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound | 1016516-68-9 [sigmaaldrich.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 6. This compound - CAS:1016516-68-9 - Sunway Pharm Ltd [3wpharm.com]

- 7. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. drughunter.com [drughunter.com]

- 10. d-nb.info [d-nb.info]

- 11. par.nsf.gov [par.nsf.gov]

- 12. youtube.com [youtube.com]

- 13. Desulfonative Suzuki-Miyaura Coupling of Sulfonyl Fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Suzuki-Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Broad Platform for C-O Cross-Coupling of Stable Phenolic Electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. WERCS Studio - Application Error [assets.thermofisher.com]

- 16. fishersci.com [fishersci.com]

- 17. tcichemicals.com [tcichemicals.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. assets.thermofisher.com [assets.thermofisher.com]

A Technical Guide to the Synthesis and Biological Evaluation of 2-Fluoro-4-methoxybenzenesulfonyl Chloride Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a wide range of therapeutic agents. This guide explores the potential of a specific, strategically functionalized scaffold, 2-Fluoro-4-methoxybenzenesulfonyl chloride, as a precursor for novel derivatives with significant biological activity. We provide a comprehensive overview of synthetic strategies, postulate key therapeutic targets based on the well-established pharmacology of the sulfonamide core, and present detailed, self-validating protocols for the in-vitro evaluation of anticancer, antimicrobial, and anti-inflammatory potential. This document serves as a technical resource to empower researchers in the rational design and development of next-generation therapeutic agents.

The Sulfonamide Scaffold: A Privileged Structure in Drug Discovery

Sulfonamides (-S(=O)₂-NH-) are a class of compounds that have had a profound impact on medicine since their discovery.[1] Initially recognized for their groundbreaking antibacterial effects, they were among the first effective chemotherapeutic agents used systemically.[2] The versatility of the sulfonamide scaffold has since been demonstrated through its incorporation into drugs with a vast array of pharmacological activities, including diuretic, hypoglycemic, anti-inflammatory, and anticancer properties.[1][3]